molecular formula C8H8N4O2 B13990313 1-Nitro-3-(1-azidoethyl)benzene CAS No. 246240-16-4

1-Nitro-3-(1-azidoethyl)benzene

Cat. No.: B13990313
CAS No.: 246240-16-4
M. Wt: 192.17 g/mol
InChI Key: OJMDFRMRSPQROO-UHFFFAOYSA-N
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Description

1-Nitro-3-(1-azidoethyl)benzene is an organic compound characterized by the presence of both nitro and azido functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitro-3-(1-azidoethyl)benzene can be synthesized through a multi-step process involving the nitration of ethylbenzene followed by azidation. The nitration step typically involves the reaction of ethylbenzene with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group. The azidation step involves the substitution of a halogenated intermediate with sodium azide under appropriate conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-3-(1-azidoethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.

    Substitution: Sodium azide for azidation reactions, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of 1-amino-3-(1-azidoethyl)benzene.

    Substitution: Formation of various azido-substituted benzene derivatives.

Scientific Research Applications

1-Nitro-3-(1-azidoethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Nitro-3-(1-azidoethyl)benzene involves the reactivity of its functional groups. The nitro group is electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. The azido group can undergo cycloaddition reactions, forming triazoles, which are valuable in various chemical and biological applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

  • 1-Nitro-2-(1-azidoethyl)benzene
  • 1-Nitro-4-(1-azidoethyl)benzene
  • 1-Nitro-3-(2-azidoethyl)benzene

Comparison: 1-Nitro-3-(1-azidoethyl)benzene is unique due to the specific positioning of the nitro and azido groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different chemical behavior and applications due to steric and electronic effects.

Properties

CAS No.

246240-16-4

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

1-(1-azidoethyl)-3-nitrobenzene

InChI

InChI=1S/C8H8N4O2/c1-6(10-11-9)7-3-2-4-8(5-7)12(13)14/h2-6H,1H3

InChI Key

OJMDFRMRSPQROO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])N=[N+]=[N-]

Origin of Product

United States

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